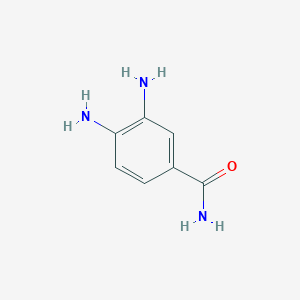

3,4-Diaminobenzamida

Descripción general

Descripción

3,4-Diaminobenzamide, also known as 3,4-DAB, is an organic compound that is widely used in scientific research. It is an amide derivative of benzoic acid and is composed of a benzene ring and an amide group. It is a white crystalline solid that is soluble in water and other polar solvents. 3,4-DAB has a variety of applications in biochemical, physiological, and medical research.

Aplicaciones Científicas De Investigación

Adsorción y Desorción de VOC

La 3,4-Diaminobenzamida (DABP) se ha utilizado para funcionalizar nanopartículas magnéticas (MNPs) para mejorar la capacidad de adsorción y desorción de compuestos orgánicos volátiles (VOC), como el benceno y el tolueno . Las MNPs funcionalizadas con DABP demostraron una excelente capacidad de adsorción, con capacidades máximas de adsorción para el benceno y el tolueno de 530.99 y 666.00 mg/g, respectivamente . Además del comportamiento adsortivo distintivo, las MNPs funcionalizadas con DABP exhibieron una alta capacidad de adsorción y desorción reproducible .

Análisis de Oligonucleótidos

La this compound (DABP) se ha utilizado como matriz en el análisis de oligonucleótidos por espectrometría de masas de tiempo de vuelo con desorción por láser asistida por matriz . Con DABP como matriz, los iones de oligonucleótidos intactos se pueden producir fácilmente con potencias láser más bajas, lo que resulta en mejores límites de detección, menos fragmentación y menos aducciones de iones metálicos alcalinos en comparación con los resultados obtenidos con matrices convencionales .

Síntesis de Nanocompuestos de Poliimida Resistentes al Calor

La this compound (DABP) se ha utilizado en la síntesis de nanocompuestos de poliimida resistentes al calor . La nueva poliimida derivada de 14H-dibenzo [a,j] xanteno, que contiene porciones de benzofenona, amida y éter, se sintetizó mediante ciclación térmica de un polímero precursor aromático .

Mecanismo De Acción

Target of Action

The primary target of 3,4-Diaminobenzamide is the protein Cyclophilin A . Cyclophilin A is a protein that has peptidyl-prolyl cis-trans isomerase activity, which plays a crucial role in protein folding .

Mode of Action

3,4-Diaminobenzamide interacts with its target, Cyclophilin A, by forming a complex . This interaction can influence the activity of Cyclophilin A, potentially affecting its role in protein folding .

Result of Action

Given its interaction with Cyclophilin A, it could potentially influence protein folding processes within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Diaminobenzamide. Factors such as temperature, pH, and the presence of other molecules can affect how 3,4-Diaminobenzamide interacts with its target and performs its function. For instance, it is recommended to store 3,4-Diaminobenzamide under inert gas at 4°C .

Propiedades

IUPAC Name |

3,4-diaminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXMMUQTCONEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611414 | |

| Record name | 3,4-Diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7005-37-0 | |

| Record name | 3,4-Diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

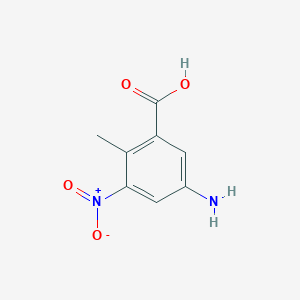

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

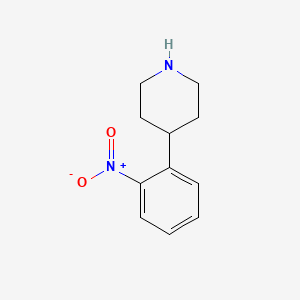

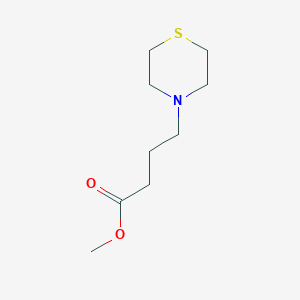

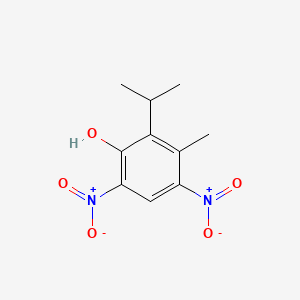

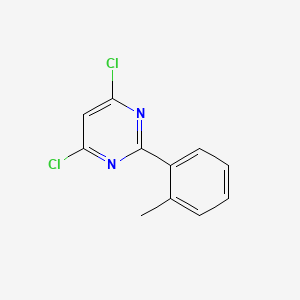

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde](/img/structure/B1628695.png)

![5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde](/img/structure/B1628696.png)